molecular formula C22H25BrN2O3S B144133 Arbidol CAS No. 131707-25-0

Arbidol

Numéro de catalogue B144133
Numéro CAS: 131707-25-0
Poids moléculaire: 477.4 g/mol
Clé InChI: KCFYEAOKVJSACF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Arbidol, also known as Umifenovir, is an antiviral medication used for the treatment of influenza and COVID infections primarily in Russia and China . It is manufactured by Pharmstandard . The drug is not approved by the U.S. Food and Drug Administration (FDA) for the treatment or prevention of influenza .


Synthesis Analysis

Arbidol can be synthesized and its bioavailability can be improved by the preparation of binary and ternary β-Cyclodextrin complexes with Poloxamer 188 . Another study suggests that Arbidol mesylate was synthesized and then characterized using nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC) and scanning electron microscopy (SEM) .


Molecular Structure Analysis

Arbidol features an indole core, functionalized at all but one position with different substituents . The molecular groups of Arbidol - hydroxy, amino, and carboxy - can interact to form various hydrogen-bonded synthons . Arbidol adopts two types of conformations, namely “open” and “closed” .


Physical And Chemical Properties Analysis

Arbidol has a molecular formula of C22H25BrN2O3S and a molecular weight of 513.88 . It is soluble in DMSO at 53 mg/ml .

Applications De Recherche Scientifique

COVID-19 Treatment

Arbidol has been identified as a potential therapeutic agent against COVID-19. Studies have shown that it can target the SARS-CoV-2 spike protein, preventing its trimerization which is crucial for host cell adhesion and hijacking . This suggests Arbidol’s potential in treating COVID-19.

Antiviral Efficacy and Safety

Research has been conducted to evaluate the efficacy and safety of Arbidol in treating COVID-19, with systematic literature searches up to May 2021 providing the latest evidence .

Wastewater Analysis During Pandemic

Umifenovir has been detected in municipal wastewater during the COVID-19 pandemic. The aim was to clarify the transformation processes of umifenovir in urban wastewater, including disinfection with active chlorine, and to assess the levels and accumulation of the antiviral drug and its metabolites in natural reservoirs .

Broad Spectrum Antiviral Activity

Umifenovir is licensed in Russia and China for prophylaxis and treatment of influenza and other respiratory viral infections due to its broad-spectrum activity against different viruses .

Influenza Virus Inhibition

Arbidol has been found to be an efficient inhibitor of SARS-CoV-2 replication, as explored through preliminary time-of-addition experiments .

Randomized Controlled Trials

Randomized controlled trials have shown that Arbidol contributes significantly to clinical and laboratory improvements in COVID-19 patients compared to other treatments, influencing factors such as peripheral oxygen saturation, ICU admissions, duration of hospitalization, chest CT involvements, WBC count, and ESR levels .

Mécanisme D'action

Target of Action

Arbidol, also known as Umifenovir, primarily targets the spike glycoprotein of various viruses . This protein plays a crucial role in the virus’s ability to infect host cells by facilitating the virus’s attachment and entry into the cell .

Mode of Action

Arbidol interacts with its target, the spike glycoprotein, by impeding its trimerization . This trimerization is a key process for the virus to adhere to and hijack host cells . By blocking this process, Arbidol effectively inhibits the virus’s ability to infect host cells .

Biochemical Pathways

Arbidol’s mode of action affects the biochemical pathway of viral replication. By inhibiting the trimerization of the spike glycoprotein, Arbidol disrupts the virus’s ability to enter host cells and replicate . This disruption of the viral replication cycle results in a decrease in the number of new viruses produced .

Pharmacokinetics

The pharmacokinetics of Arbidol involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, Arbidol is metabolized in the liver, primarily by the CYP3A4 enzyme . It has a bioavailability of 40% and an elimination half-life of 17-21 hours . Approximately 40% of Arbidol is excreted unchanged in feces and urine .

Result of Action

The result of Arbidol’s action at the molecular and cellular level is the effective inhibition of viral infection. By preventing the trimerization of the spike glycoprotein, Arbidol stops the virus from entering host cells and replicating . This results in a decrease in the severity of symptoms and the duration of viral diseases .

Action Environment

The action of Arbidol can be influenced by various environmental factors. For instance, the pH of the intracellular environment can impact Arbidol’s ability to interfere with membrane fusion . Additionally, the presence of other medications and the patient’s overall health status can also affect the efficacy and stability of Arbidol .

Safety and Hazards

Arbidol should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .

Propriétés

IUPAC Name

ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BrN2O3S/c1-5-28-22(27)20-18(13-29-14-9-7-6-8-10-14)25(4)17-11-16(23)21(26)15(19(17)20)12-24(2)3/h6-11,26H,5,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFYEAOKVJSACF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CSC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60895015
Record name Umifenovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60895015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

"Expected to be poorly soluble"
Record name Umifenovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13609
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Umifenovir is considered both a direct-acting antiviral (DAA) due to direct virucidal effects and a host-targeting agent (HTA) due to effects on one or multiple stages of viral life cycle (e.g. attachment, internalization), and its broad-spectrum antiviral activity is thought to be due to this dual activity. It is a hydrophobic molecule capable of forming aromatic stacking interactions with certain amino acid residues (e.g. tyrosine, tryptophan), which contributes to its ability to directly act against viruses. Antiviral activity may also be due to interactions with aromatic residues within the viral glycoproteins involved in fusion and cellular recognition, with the plasma membrane to interfere with clathrin-mediated exocytosis and intracellular trafficking, or directly with the viral lipid envelope itself (in enveloped viruses). Interactions at the plasma membrane may also serve to stabilize it and prevent viral entry (e.g. stabilizing influenza hemagglutinin inhibits the fusion step necessary for viral entry). Due to umifenovir’s ability to interact with both viral proteins and lipids, it may also interfere with later stages of the viral life cycle. Some virus families, such as _Flaviviridae_, replicate in a subcellular compartment called the membranous web - this web requires lipid-protein interactions that may be hindered by umifenovir. Similarly, viral assembly of hepatitis C viruses is contingent upon the assembly of lipoproteins, presenting another potential target.
Record name Umifenovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13609
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Arbidol

CAS RN

131707-25-0
Record name Ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131707-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Umifenovir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131707250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Umifenovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13609
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Umifenovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60895015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2(phenylsulfanylmethyl)indole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.247.800
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name UMIFENOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93M09WW4RU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution containing ethyl 6-bromo-5-hydroxy-1-methyl-2-phenylthiomethylindole-3-carboxylate (76.4 g, 0.18 mole) in 470 ml of diowane was added bis-dimethylaminomethane (50 ml, 0.36 mole). The reaction mixture was refluxed for 3 hours, cooled, diluted with a 3-4-fold amount of water. The precipitated crystalls were removed, washed with water and dried to give 60.1 g (70%) of ethyl 6-bromo-5-hydroxy-4-dimethylaminomethyl-1-methyl-2-phenylthiomethylindole-3-carboxilate; m.p. 125°-126° C.
Quantity
76.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arbidol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Arbidol
Reactant of Route 3
Reactant of Route 3
Arbidol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.